3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline
Overview
Description
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloro-5-methoxypyrimidine with phenylamine under specific conditions. One common method involves the use of organolithium reagents, which are known for their high reactivity and selectivity in forming carbon-nitrogen bonds . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like dioxane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation can produce pyrimidine oxides .
Scientific Research Applications
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity and applications.
2-Chloro-4-methoxypyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
5-Chloro-2-hydroxypyridine: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the pyrimidine ring. This
Properties
IUPAC Name |
3-(2-chloro-5-methoxypyrimidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUJTJLHKCUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217180 | |
Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643967-62-7 | |
Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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